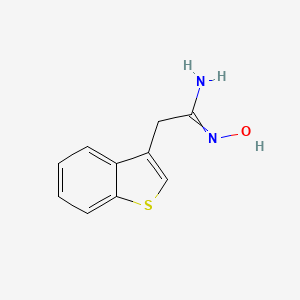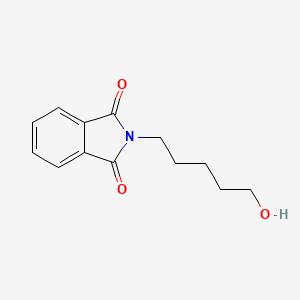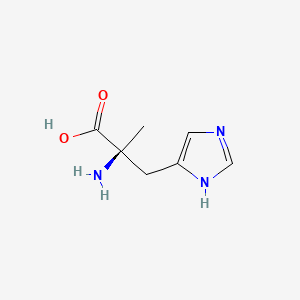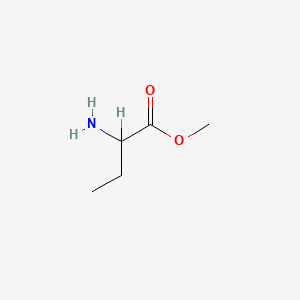![molecular formula C13H14N2O B1617355 4-Methyl-2-[(2-pyridinylamino)methyl]phenol CAS No. 632329-79-4](/img/structure/B1617355.png)
4-Methyl-2-[(2-pyridinylamino)methyl]phenol
Übersicht
Beschreibung
“4-Methyl-2-[(2-pyridinylamino)methyl]phenol” is a chemical compound with the molecular formula C13H14N2O . It has a molecular weight of 214.27 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H14N2O/c1-10-5-6-12(16)11(8-10)9-15-13-4-2-3-7-14-13/h2-8,16H,9H2,1H3,(H,14,15) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound is solid in its physical form . It has a molecular weight of 214.27 .Wissenschaftliche Forschungsanwendungen
Catalytic Applications
4-Methyl-2-[(2-pyridinylamino)methyl]phenol and its derivatives have been studied for their catalytic properties in various chemical reactions. For instance, 4-(N,N-Dimethylamino)pyridine hydrochloride, a related compound, has been utilized as a recyclable catalyst for the acylation of inert alcohols and phenols under base-free conditions, showcasing its efficiency in facilitating chemical transformations (Liu, Ma, Liu, & Wang, 2014).
Spectroscopic and Theoretical Analysis
Compounds structurally similar to 4-Methyl-2-[(2-pyridinylamino)methyl]phenol have been the subject of extensive spectroscopic and theoretical studies to understand their structural and electronic properties. For instance, 2-((4-(hydroxymethyl)phenyl)(pyrrolidin-1-yl)methyl)phenol, an alkylaminophenol compound, was synthesized and analyzed using FTIR, NMR, and UV-Vis spectrometry. Computational studies using density functional theory (DFT) were also conducted to support the experimental findings and explore the compound's electronic and structural properties, including bond lengths, angles, and vibrational frequencies (Ulaş, 2021).
Corrosion Inhibition
Research has also explored the use of compounds similar to 4-Methyl-2-[(2-pyridinylamino)methyl]phenol as corrosion inhibitors. For example, a study evaluated the effectiveness of Schiff bases, including 2-((pyridin-2-ylimino)methyl)phenol, as inhibitors for carbon steel corrosion in hydrochloric acid. The study highlighted the correlation between the chemical structures of these compounds and their corrosion inhibition efficiency, indicating their potential application in protecting metal surfaces from corrosion (Hegazy, Hasan, Emara, Bakr, & Youssef, 2012).
Molecular Switching and Sensing
Another interesting application is the development of molecular switches and sensors. A novel compound, 4-nitro-2-((pyrimidin-2-ylamino) methyl) phenol, was synthesized and demonstrated dual signalling chromogenic receptor capabilities for specific ions. This compound's reversible chromogenic response to certain analytes showcases its potential in constructing test strips for detecting specific ions, demonstrating the versatility of 4-Methyl-2-[(2-pyridinylamino)methyl]phenol derivatives in sensing applications (Bhattacharyya, Ghosh, Makhal, & Guchhait, 2017).
Safety And Hazards
Eigenschaften
IUPAC Name |
4-methyl-2-[(pyridin-2-ylamino)methyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-10-5-6-12(16)11(8-10)9-15-13-4-2-3-7-14-13/h2-8,16H,9H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXXXITSFOHPNRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)CNC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80349469 | |
| Record name | 4-Methyl-2-{[(pyridin-2-yl)amino]methyl}phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80349469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-[(2-pyridinylamino)methyl]phenol | |
CAS RN |
632329-79-4 | |
| Record name | 4-Methyl-2-{[(pyridin-2-yl)amino]methyl}phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80349469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Methylpyrrolo[1,2-a]pyrazine](/img/structure/B1617273.png)




![3-(2,4-Dichlorophenyl)-2-[2-nitro-4-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B1617280.png)
![2-({[(1-Carboxyethyl)sulfanyl]methyl}sulfanyl)propanoic acid](/img/structure/B1617282.png)





![2-(4-Bromobenzyl)benzo[d]oxazole](/img/structure/B1617293.png)
![2-Naphthalenesulfonic acid, 5-[2-[4-(acetylamino)-2-[(ethylphenylamino)sulfonyl]phenyl]diazenyl]-6-amino-4-hydroxy-, sodium salt (1:1)](/img/structure/B1617295.png)